molecular formula C9H10IN3 B12080764 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B12080764
M. Wt: 287.10 g/mol
InChI Key: HAPHCNFZQGZMDY-UHFFFAOYSA-N
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Description

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom at the 3-position and an isopropyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride, acetic acid, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolopyridines.

Scientific Research Applications

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine include other pyrazolopyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other pyrazolopyridine derivatives. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

3-iodo-5-propan-2-yl-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H10IN3/c1-5(2)6-3-4-7-8(11-6)9(10)13-12-7/h3-5H,1-2H3,(H,12,13)

InChI Key

HAPHCNFZQGZMDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(NN=C2C=C1)I

Origin of Product

United States

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